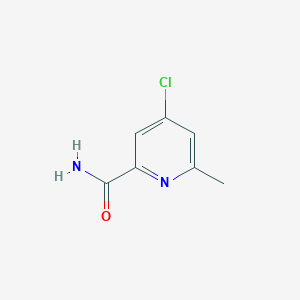

4-Chloro-6-methylpicolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-6-methylpicolinamide is a compound of interest in various fields of chemistry and pharmacology. It is a derivative of picolinamide, modified with a chlorine and a methyl group. Its relevance spans across different areas, such as medicinal chemistry, organic synthesis, and material science.

Synthesis Analysis:

- This compound is synthesized from picolinic acid through a series of reactions including nucleophilic substitution. For instance, Hehua Xiong et al. (2018) described the synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide, an important intermediate for synthesizing many biologically active compounds, by a three-step process starting from picolinic acid (Xiong et al., 2018).

Molecular Structure Analysis:

- The molecular structure of this compound and its derivatives often exhibits significant complexity. For instance, Mulqi et al. (1982) analyzed the molecular structure of a chloro{[N-methyl-N-(2′-pyridinecarboxamide)N′-(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II) complex, demonstrating the intricate coordination environment and molecular geometry of such compounds (Mulqi et al., 1982).

Chemical Reactions and Properties:

Chlorination and Substitution Reactions: Moshchitskii et al. (1968) studied the chlorination of α,α′-aminopicoline, a related compound, revealing that chlorination primarily occurs in the pyridine nucleus without affecting the methyl group (Moshchitskii et al., 1968).

Photodehalogenation: Rollet et al. (2006) investigated the photochemistry of 6-chloropicolinic acid derivatives, a structural analogue, demonstrating both heterolytic and homolytic photodehalogenation processes (Rollet et al., 2006).

Physical Properties Analysis:

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are influenced by its functional groups. However, specific studies detailing these properties were not found in the search.

Chemical Properties Analysis:

The chemical properties of this compound, including its reactivity, stability, and interaction with other chemical entities, are shaped by the presence of the chlorine and methyl groups. For example, Jiang et al. (2015) described a copper/6-methylpicolinic acid catalyzed coupling reaction, indicating the potential reactivity of such compounds in synthetic processes (Jiang et al., 2015).

Applications De Recherche Scientifique

Synthesis of Antitumor Agents

4-Chloro-6-methylpicolinamide serves as an intermediate in the synthesis of various antitumor drugs. For instance, it plays a crucial role in the synthesis of Sorafenib, an antitumor drug, by facilitating the formation of key intermediates through processes like amidation and aromatic nucleophilic substitution. This synthesis exhibits attributes such as cost-effectiveness, simplicity, high yield, and adherence to green chemistry principles (Yao Jian-wen, 2012).

Development of N-Methyl-picolinamide-4-thiol Derivatives

Novel N-methylpicolinamide-4-thiol derivatives synthesized from this compound have demonstrated broad-spectrum anti-proliferative activities on various human cancer cell lines, surpassing even established drugs like sorafenib. The molecular docking studies of these compounds, particularly compound 6p, show stable interactions with specific kinase targets, hinting at their potential as targeted antitumor agents (Ting-ting Huang et al., 2012).

Derivatives as Antitumor Agents

Derivatives of this compound, such as the 4-(4-formamidophenylamino)-N-methylpicolinamide series, have been synthesized and assessed against tumor cell lines. These compounds, particularly the most potent analog 5q, exhibit broad-spectrum antiproliferative activity and can significantly extend the life of mice burdened with colon carcinoma. Their action involves the suppression of angiogenesis and the induction of apoptosis and necrosis, making them promising candidates for anticancer therapy (Nana Meng et al., 2021).

Microbiological Activity of Derivatives

4-Chloropyridin-2-yl derivatives, synthesized from this compound, exhibit bacteriostatic and tuberculostatic activities. The synthesis process involves reactions with various compounds, and the resulting products display notable activity against specific bacteria and tuberculosis, suggesting potential applications in treating infectious diseases (A. Bogdanowicz et al., 2009).

Synthesis of Quinazolinone-based Antitumor Agents

This compound contributes to the design and synthesis of quinazolinone-based antitumor agents. The unique biochemical characteristics of these agents, including their potent cytotoxicity against various cancer cell lines and novel cell-cycle arrest properties, make them valuable in cancer therapy (V. Bavetsias et al., 2002).

Safety and Hazards

Mécanisme D'action

Target of Action

This compound is a polar organic compound that interacts with hydrogen bonds

Mode of Action

It has been shown to inhibit the value-added of cancer cells by inhibiting protein synthesis . This suggests that it may interact with its targets to disrupt protein synthesis, thereby inhibiting the growth of cells.

Biochemical Pathways

The compound’s potential to inhibit protein synthesis suggests it may affect pathways related to protein production and cell growth .

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could impact the compound’s bioavailability and its ability to reach its targets in the body.

Result of Action

It has been shown to inhibit the growth of human hepatocellular carcinoma cells, bcr/abl kinase, and hct116 cells . This suggests that the compound may have antiproliferative effects on certain types of cancer cells.

Action Environment

Safety data suggests that exposure to dust, mist, gas, or vapours of the compound should be avoided

Propriétés

IUPAC Name |

4-chloro-6-methylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-4-2-5(8)3-6(10-4)7(9)11/h2-3H,1H3,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKOCLQLWRAMCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

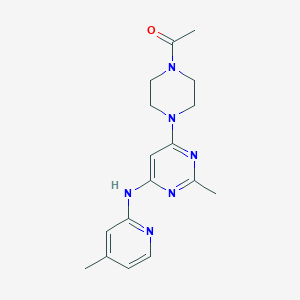

![1-(3,4-dimethylphenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494135.png)

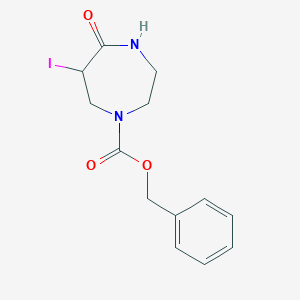

![4-(2-Chloropyridine-4-carbonyl)-4-azatricyclo[5.2.2.0^{2,6}]undec-8-ene](/img/structure/B2494136.png)

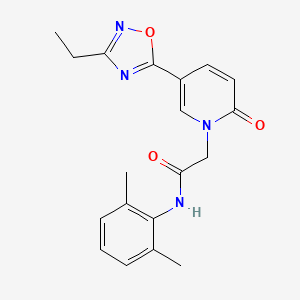

![Ethyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2494138.png)

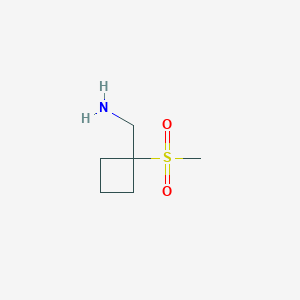

![2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2494143.png)